1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 3-methylphenyl group and a 1-nonyl-1H-benzimidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Substitution with 3-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the pyrrolidin-2-one core is reacted with a 3-methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the 1-Nonyl-1H-benzimidazol-2-yl Group: This can be done through a nucleophilic substitution reaction, where the benzimidazole derivative is reacted with a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone moieties, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates, in the presence of bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(3-methylphenyl)-4-(1-nonyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H35N3O |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-(1-nonylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O/c1-3-4-5-6-7-8-11-17-29-25-16-10-9-15-24(25)28-27(29)22-19-26(31)30(20-22)23-14-12-13-21(2)18-23/h9-10,12-16,18,22H,3-8,11,17,19-20H2,1-2H3 |
InChI Key |
FKDSWBSCNANQIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.